1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Description
1-[(4-Fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a pyrrole-based carboxylic acid derivative featuring a 4-fluorobenzyl group at the N1 position of the pyrrole ring. Pyrroles are five-membered aromatic heterocycles with one nitrogen atom, known for their role in drug discovery due to their synthetic versatility and biological relevance .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZLMYGFPMRTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis via Catalytic Reduction of Fluorobenzoyl Malononitrile Derivatives
A more direct and industrially viable approach for fluorophenyl-substituted pyrroles involves the one-pot catalytic reduction of 2-(4-fluorobenzoyl) malononitrile derivatives to form fluorophenyl-substituted pyrrole-3-carbaldehydes, which can be further converted to carboxylic acids.
- Dissolve 2-(4-fluorobenzoyl) malononitrile in solvents such as tetrahydrofuran, acetonitrile, acetone, pyridine, or dimethyl sulfoxide.
- Add a metal catalyst (e.g., 10% palladium on carbon, platinum carbon, palladium hydroxide, or zinc powder) and glacial acetic acid.
- Conduct a first hydrogenation/reduction under vacuum and hydrogen atmosphere at 45–50 °C for 8–9 hours.
- After cooling and catalyst removal, add Raney nickel and water, then perform a second reduction at 15–25 °C for 15–16 hours.
- Filter, concentrate under reduced pressure, and precipitate the product by adding a tetrahydrofuran-water mixture (1:5 volume ratio).
- Filter, wash with water, and dry to obtain 5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde, which can be oxidized or hydrolyzed to the corresponding carboxylic acid.
| Step | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Notes |
|---|---|---|---|---|
| First reduction | 2-(4-fluorobenzoyl) malononitrile, Pd/C, AcOH | 45–50 | 8–9 | Vacuum, H2 atmosphere |
| Catalyst removal | Filtration | <30 | — | Remove metal catalyst |
| Second reduction | Raney nickel, water, vacuum, H2 | 15–25 | 15–16 | Hydrogenation step |
| Product isolation | Concentration under reduced pressure, THF/H2O (1:5) | 20–30 | 3–4 (pulping) | Precipitation and filtration |
This method is environmentally friendly, reduces waste, and is suitable for industrial scale production, yielding high purity products.
Alkylation of Pyrrole-3-carboxylic Acid Derivatives with 4-Fluorobenzyl Halides
Another synthetic strategy involves the direct alkylation of pyrrole-3-carboxylic acid or its esters at the nitrogen position with 4-fluorobenzyl halides under basic conditions.
- Use of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide or acetonitrile).
- Reaction temperatures between 10–45 °C.
- Reaction times ranging from 2 to 10 hours depending on scale and conditions.
- Subsequent purification by crystallization or chromatography.
This method allows selective N-alkylation to introduce the 4-fluorobenzyl substituent, yielding 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid or its esters.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Potassium carbonate or sodium hydride | Used to deprotonate pyrrole N-H |
| Solvent | DMF, acetonitrile | Polar aprotic solvents preferred |
| Temperature | 10–45 °C | Controlled to avoid side reactions |
| Reaction time | 2–10 hours | Monitored by HPLC or TLC |
This approach is widely used in pyrrole chemistry for N-substitution and can be adapted for fluorobenzyl halides to achieve the target compound.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations/Notes |
|---|---|---|---|
| 1. Cyclization of brominated aldehydes | Bromination of aldehydes, β-keto esters, NH3 | Mild conditions, scalable | Requires halogenated aldehyde precursor |
| 2. One-pot catalytic reduction | 2-(4-fluorobenzoyl) malononitrile, Pd/C, Raney Ni | High purity, environmentally friendly | Multi-step catalytic reductions |
| 3. N-Alkylation with 4-fluorobenzyl halides | Pyrrole-3-carboxylic acid, base, 4-fluorobenzyl halide | Direct introduction of fluorobenzyl group | Possible side reactions, requires purification |
Research Findings and Industrial Considerations
- The one-pot catalytic reduction method offers a streamlined synthesis with high yield and purity, reducing intermediate isolation steps and waste generation, which is beneficial for industrial-scale production.
- Bromination and cyclization methods provide flexibility in modifying pyrrole substituents but may involve more steps and handling of brominated intermediates.
- N-alkylation is a straightforward approach for introducing the 4-fluorobenzyl group but requires careful control of reaction conditions to avoid over-alkylation or side reactions.
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or nitrating agents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Analogues: Heterocyclic Core Modifications
1-[(4-Fluorophenyl)methyl]-1H-indazole-3-carboxylic Acid
- Core Structure : Indazole (bicyclic, benzene fused to pyrazole).
- This may enhance binding to hydrophobic enzyme pockets but could reduce metabolic stability due to higher molecular complexity.
FUB-PB-22 (Quinolin-8-yl 1-[(4-Fluorophenyl)methyl]-1H-indole-3-carboxylate)
- Core Structure : Indole (six-membered benzene fused to five-membered pyrrole).
- Key Differences: The indole core increases planarity and aromaticity, while the quinolinyl ester group adds steric bulk and lipophilicity.
- Molecular Weight: Significantly higher than the target compound due to the quinolinyl ester (~350–400 g/mol estimated).
- Significance : Indole derivatives are common in serotonin receptor modulators, suggesting CNS activity .
1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic Acid
- Core Structure : Pyrazole (two adjacent nitrogen atoms).
- Key Differences : The pyrazole ring increases acidity (pKa ~1–2 for pyrazole vs. ~4–5 for pyrrole), altering ionization at physiological pH. The absence of a methylene linker reduces flexibility.
- Molecular Weight : 206.18 g/mol .
- Significance : Pyrazole-carboxylic acids are explored as COX-2 inhibitors for anti-inflammatory applications .
Substituent Variations in Pyrrole Derivatives
4-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic Acid
- Substituent Position : 4-Fluorophenyl directly attached to pyrrole C4.
- Key Differences : Lacks the methylene linker, reducing conformational flexibility. This may limit interactions with deep binding pockets.
- Molecular Weight : 205.19 g/mol .
- Significance : Direct aryl substitution is common in metalloenzyme inhibitors (e.g., carbonic anhydrase) .
1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic Acid
- Substituent Position : Chloro and methoxy groups at pyrrole C1 and C2.
- Key Differences : The 2-carboxylic acid group alters hydrogen-bonding geometry, while chloro and methoxy groups modulate electronic properties (electron-withdrawing vs. donating).
- Molecular Weight : 251.66 g/mol .
- Significance : Chlorinated aryl groups enhance binding to halogen-bonding domains in proteins .
Functional Group Modifications
1-[(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic Acid
- Substituents : Bromo, ethyl, and methyl groups on a pyrazole ring.
- This may reduce solubility but improve target specificity.
- Molecular Weight: ~365 g/mol (estimated from C21H19NO5) .
- Significance : Halogenated analogs are prevalent in antimicrobial agents .
1-[(3-Chlorophenyl)methyl]-2,5-dimethyl-4-{[(3-phenylpropyl)amino]methyl}-1H-pyrrole-3-carboxylic Acid
- Substituents: 3-Chlorophenylmethyl, dimethyl groups, and a phenylpropylamino side chain.
- Key Differences: The amino group introduces basicity, enhancing water solubility at acidic pH. The phenylpropyl chain may improve blood-brain barrier penetration.
- Molecular Weight : Estimated >350 g/mol .
- Significance: Aminoalkyl substitutions are common in neurotransmitter analogs .
Biological Activity
1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a synthetic organic compound belonging to the pyrrole class, known for its diverse biological activities. This compound features a pyrrole ring substituted with a 4-fluorophenylmethyl group and a carboxylic acid group, which enhances its potential as a pharmacological agent. This article explores the biological activity of this compound, focusing on its biochemical interactions, antimicrobial properties, and potential therapeutic applications.
The synthesis of this compound typically involves:
- Starting Materials : 4-fluorobenzyl bromide and pyrrole-3-carboxylic acid.
- Reaction Conditions : Conducted under basic conditions using potassium carbonate (K2CO3) in dimethylformamide (DMF).
- Synthetic Route : The reaction occurs via nucleophilic substitution, followed by purification through recrystallization or column chromatography.
This compound exhibits several biochemical properties:
- Enzyme Interactions : It interacts with enzymes involved in oxidative stress responses, potentially acting as both an inhibitor and activator depending on the enzyme and conditions involved.
- Cell Signaling : The compound influences cellular signaling pathways and gene expression, particularly in inflammatory responses, thereby modulating cellular metabolism.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrrole derivatives, including this compound. The findings indicate:
- Broad Spectrum Activity : The compound demonstrates significant antibacterial and antifungal activity against various pathogens, attributed to the presence of the heterocyclic ring structure .
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Pathogen | Zone of Inhibition (mm) | Fungal Pathogen | Zone of Inhibition (mm) |
|---|---|---|---|---|
| 8a | Staphylococcus aureus | 15 | Candida albicans | 12 |
| 8b | Escherichia coli | 13 | Aspergillus niger | 10 |
| 8c | Pseudomonas aeruginosa | 14 | Penicillium spp. | 11 |
Study on Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrrole derivatives, including those similar to this compound, it was found that these compounds exhibit notable activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values ranged from μg/mL to μg/mL against tested bacterial strains, significantly outperforming standard antibiotics in some cases .
Potential Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Antimicrobial Agent : Its ability to inhibit microbial growth positions it as a candidate for developing new antibiotics.
- Anti-inflammatory Drug : Given its modulation of inflammatory pathways, it may serve as a lead compound for anti-inflammatory therapies.
- Cancer Research : Preliminary studies suggest potential anticancer properties that warrant further investigation into its efficacy against various cancer cell lines.
Q & A
Basic Research Questions
What are the optimal synthetic routes for 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid?
The synthesis of pyrrole derivatives typically involves multi-step reactions, including alkylation of pyrrole precursors with fluorophenylmethyl groups. Key steps include:
- Alkylation : Reacting pyrrole-3-carboxylic acid derivatives with 4-fluorobenzyl halides under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF .
- Catalysts : Lewis acids (e.g., AlCl₃) may facilitate electrophilic substitution on the pyrrole ring, though steric hindrance from the fluorophenyl group requires precise temperature control (0–5°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
What characterization techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can verify the fluorophenylmethyl substitution (δ ~4.8 ppm for –CH₂–) and pyrrole ring protons (δ ~6.5–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~260 for C₁₂H₁₀FNO₂) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and spatial arrangement, particularly the orientation of the fluorophenyl group relative to the pyrrole ring .
Advanced Research Questions
How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. HEK293) or incubation times can alter IC₅₀ values. Standardize protocols using controls like doxorubicin and replicate under identical conditions .
- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulation to improve bioavailability .
- Metabolic Stability : Conflicting in vitro vs. in vivo results may stem from rapid metabolism. Perform hepatic microsome assays to assess CYP450 interactions .
How to design experiments to elucidate structure-activity relationships (SAR) for this compound?
- Functional Group Modifications : Synthesize analogs with substituents at the pyrrole 2- or 5-positions (e.g., methyl, nitro) to evaluate electronic effects on bioactivity .
- Biological Target Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to enzymes like COX-2 or kinases .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and H-bonding sites, guiding SAR hypotheses .
What methodological strategies are recommended for studying its interactions with biological membranes?
- Lipophilicity Assessment : Determine logP values via shake-flask experiments (octanol/water) to correlate with membrane permeability .
- Fluorescence Quenching : Use Laurdan or DPH probes to monitor changes in membrane fluidity upon compound incorporation .
- MD Simulations : All-atom molecular dynamics (e.g., GROMACS) model insertion depth and interactions with lipid bilayers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
